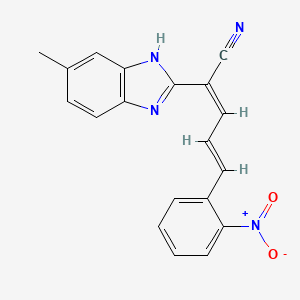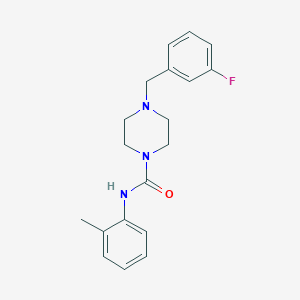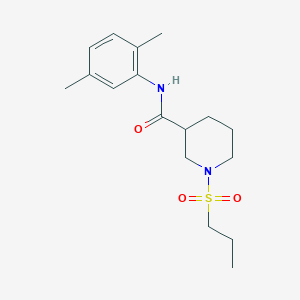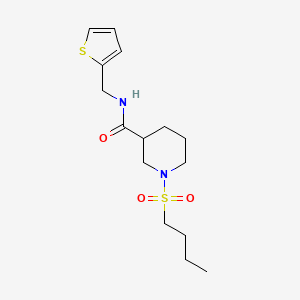![molecular formula C18H14BrClN2O4 B5335931 N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5335931.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine, also known as Boc-Gly-BrBz-Lys(Ac)-BrBz, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
作用机制
The mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine involves the inhibition of MMPs and HDACs. MMPs are involved in the degradation of extracellular matrix proteins, which are essential for tumor invasion and metastasis. HDACs are involved in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. The inhibition of MMPs and HDACs by this compound leads to the inhibition of tumor growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of MMPs and HDACs, which are involved in tumor invasion and metastasis and the regulation of gene expression, respectively. It has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One advantage of using N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine in lab experiments is its potential as a drug candidate for cancer treatment. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. One limitation of using this compound in lab experiments is its toxicity. It has been reported to have cytotoxic effects on normal cells at high concentrations.
未来方向
For research on N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine include the development of more potent analogs with reduced toxicity, the investigation of its mechanism of action in more detail, and the evaluation of its efficacy in animal models. Additionally, the potential use of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and inflammatory diseases should be explored.
合成方法
The synthesis of N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine involves several steps. The first step is the protection of the amino group of glycine with a Boc group. The next step is the coupling of Boc-Gly-OH with 4-bromobenzoyl chloride in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to obtain this compound. The third step is the deprotection of the Boc group using trifluoroacetic acid (TFA) to obtain Gly-BrBz. The final step involves the coupling of Gly-BrBz with N-[(4-chlorophenyl)acetyl]-L-lysine using DIC to obtain this compound-Lys(Ac)-BrBz. The final product is obtained after the removal of the Boc group using TFA.
科学研究应用
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine has potential applications in drug development. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
属性
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O4/c19-13-5-3-12(4-6-13)17(25)22-15(18(26)21-10-16(23)24)9-11-1-7-14(20)8-2-11/h1-9H,10H2,(H,21,26)(H,22,25)(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPIMKDJNRTAN-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5335849.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5335855.png)
![ethyl {[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335863.png)
![[(1R)-1-benzyl-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5335869.png)

![6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid](/img/structure/B5335886.png)
![(3S*,4R*)-3-benzyl-1-[4-(hydroxymethyl)benzoyl]-4-methyl-4-piperidinol](/img/structure/B5335893.png)
![N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5335896.png)
![5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole](/img/structure/B5335905.png)



![7-acetyl-N-(2-ethoxybutyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5335939.png)

